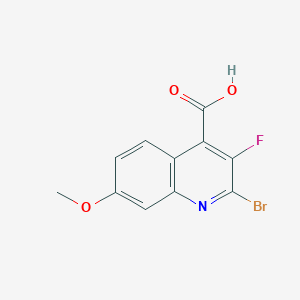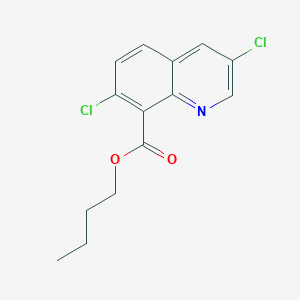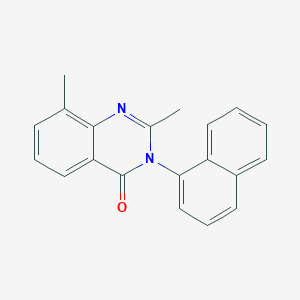![molecular formula C29H39NO4 B11834502 methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)
methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-(4-(2-butoxyethoxy)phényl)-1-isobutyl-1,2,3,4-tétrahydrobenzo[b]azocine-5-carboxylate de méthyle (E) est un composé organique complexe présentant des applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé se caractérise par ses caractéristiques structurales uniques, notamment un noyau tétrahydrobenzo[b]azocine et un groupe butoxyethoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-(4-(2-butoxyethoxy)phényl)-1-isobutyl-1,2,3,4-tétrahydrobenzo[b]azocine-5-carboxylate de méthyle (E) implique généralement des réactions organiques en plusieurs étapesLes réactifs courants utilisés dans ces réactions comprennent divers halogénures d'alkyle, des esters et des catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de catalyseurs à haute efficacité et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions spécifiques dépendraient de la pureté et de l'application souhaitées du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-(4-(2-butoxyethoxy)phényl)-1-isobutyl-1,2,3,4-tétrahydrobenzo[b]azocine-5-carboxylate de méthyle (E) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants et des catalyseurs pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des cétones ou des alcools, tandis que la réduction peut produire des alcanes ou des alcools. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, tels que des halogénures ou des amines.
Applications de la recherche scientifique
Le 8-(4-(2-butoxyethoxy)phényl)-1-isobutyl-1,2,3,4-tétrahydrobenzo[b]azocine-5-carboxylate de méthyle (E) a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde pour étudier les processus biologiques ou comme précurseur de composés biologiquement actifs.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action du 8-(4-(2-butoxyethoxy)phényl)-1-isobutyl-1,2,3,4-tétrahydrobenzo[b]azocine-5-carboxylate de méthyle (E) implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans diverses voies biologiques. Le mécanisme exact dépendrait de l'application spécifique et de la nature des interactions au niveau moléculaire .
Applications De Recherche Scientifique
Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la tétrahydrobenzo[b]azocine et des composés contenant des groupes butoxyethoxyphényle. Voici des exemples :
- Dérivés de la tétrahydrobenzo[b]azocine avec différents substituants.
- Composés avec des groupes fonctionnels esters similaires.
Unicité
L'unicité du 8-(4-(2-butoxyethoxy)phényl)-1-isobutyl-1,2,3,4-tétrahydrobenzo[b]azocine-5-carboxylate de méthyle (E) réside dans sa combinaison spécifique de caractéristiques structurales, qui peuvent conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C29H39NO4 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
methyl (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
InChI |
InChI=1S/C29H39NO4/c1-5-6-16-33-17-18-34-27-12-9-23(10-13-27)24-11-14-28-26(19-24)20-25(29(31)32-4)8-7-15-30(28)21-22(2)3/h9-14,19-20,22H,5-8,15-18,21H2,1-4H3/b25-20+ |
Clé InChI |
PDFONMQPRVHLQN-LKUDQCMESA-N |
SMILES isomérique |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)OC)CC(C)C |
SMILES canonique |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)OC)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)







![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)


